

Application Note: Synthesis of -Symmetric Chiral Ligands (TADDOL & DIOP)

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Compound of Interest

Compound Name: (-)-1,4-Di-O-tosyl-L-threitol

CAS No.: 57495-46-2

Cat. No.: B147106

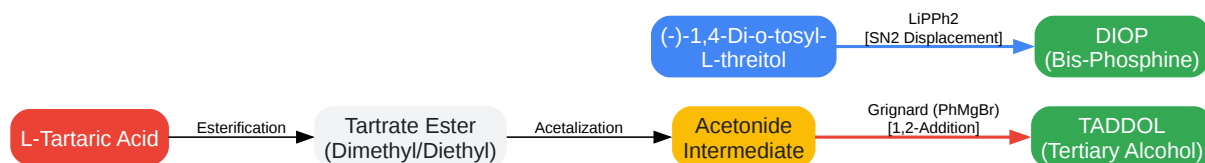
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Part 1: Strategic Overview & Chemical Logic

The choice of starting material dictates the ligand class. Both pathways utilize the chiral pool (Tartaric Acid derivatives) but diverge in oxidation state and functionalization.

Mechanistic Divergence

- TADDOL Pathway: Relies on 1,2-nucleophilic addition of aryl Grignards to esters to form bulky tertiary alcohols.
- Threitol Pathway: Relies on nucleophilic substitution () of tosylates (good leaving groups) by phosphides or other nucleophiles.



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Figure 1: Divergent synthetic pathways. The user's starting material (Blue) leads to DIOP. The user's target ligand (Green/Red path) requires Tartrate.

Part 2: Protocol A - Synthesis of (-)-DIOP

Target: 2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane
Precursor: (-)-1,4-Di-o-tosyl-L-threitol (CAS: 37002-45-2)

This protocol utilizes the user's specified starting material.^[1] The mechanism involves the double displacement of the tosyl groups by the diphenylphosphide anion.

Materials & Reagents

Reagent	Equiv. ^{[2][3][4][5][6]}	Role	Hazard Note
(-)-1,4-Di-o-tosyl-2,3-O-isopropylidene-L-threitol	1.0	Substrate	Irritant
Lithium diphenylphosphide ()	2.2	Nucleophile	Pyrophoric/Air Sensitive
THF (Anhydrous)	Solvent	Medium	Flammable
Degassed Ethanol	Solvent	Workup	Flammable

Experimental Procedure

Critical Safety:

is highly air-sensitive. All steps must be performed under Argon or Nitrogen using Schlenk techniques.

- Preparation of Nucleophile:
 - If not commercially available as a solution, generate in situ by reacting diphenylphosphine () with -BuLi in THF at -78°C .
 - Checkpoint: The solution should be deep red/orange.
- Displacement Reaction:
 - Dissolve (-)-1,4-Di-*o*-tosyl-L-threitol (10 mmol, 4.7 g) in anhydrous THF (50 mL) under inert atmosphere.
 - Cool the solution to -78°C .
 - Slowly cannulate the solution (22 mmol) into the ditosylate solution over 30 minutes.
 - Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
 - Observation: The red color of the phosphide should fade as it is consumed.
- Workup & Purification:
 - Concentrate the mixture under reduced pressure (vacuum) to remove THF.
 - Resuspend the residue in degassed water/ether mixture to remove Lithium tosylate salts.
 - Extract the organic layer with diethyl ether.
 - Dry over

and concentrate.

- Recrystallization: Recrystallize from hot ethanol (degassed).
- Yield: Typically 60-70%.
- QC Parameters:
 - NMR: Single peak at ~ -23 ppm (in). Absence of oxide peaks (~ +30 ppm) confirms successful handling.
 - Melting Point: 88-89°C.

Part 3: Protocol B - Synthesis of TADDOL

Target: (4R,5R)-2,2-Dimethyl- $\alpha,\alpha',\alpha',\alpha'$ -tetra(phenyl)-1,3-dioxolane-4,5-dimethanol Precursor: Dimethyl L-Tartrate (Standard Route)

If the user's intent is strictly to obtain TADDOL (e.g., for Ti-TADDOLate catalysis), this is the mandatory Seebach protocol.

Materials & Reagents

Reagent	Equiv.[2][3][4][5][6]	Role	Function
Dimethyl L-tartrate	1.0	Precursor	Chiral Backbone
2,2-Dimethoxypropane	1.5	Reagent	Acetonide Protection
p-Toluenesulfonic acid (cat.)	0.05	Catalyst	Acid Catalyst
Phenylmagnesium Bromide ()	4.5	Grignard	Arylation Agent

Experimental Procedure

Step 1: Protection (Acetonide Formation)

- Reflux Dimethyl L-tartrate with 2,2-dimethoxypropane and catalytic pTsOH in cyclohexane (or neat) with azeotropic removal of methanol.
- Distill the product: Dimethyl 2,3-O-isopropylidene-L-tartrate.
 - Boiling Point: ~105°C at 0.5 mmHg.

Step 2: Grignard Addition (The TADDOL Step)

- Setup: Flame-dried 3-neck flask, reflux condenser, dropping funnel, Argon atmosphere.
- Reagent Prep: Prepare

(from Bromobenzene + Mg turnings) in dry ether/THF. Use a 4.5 to 5.0 molar excess relative to the tartrate ester.
- Addition:
 - Dissolve the acetonide diester (from Step 1) in anhydrous THF.
 - Add slowly to the Grignard solution at 0°C.
 - Exothermic Control: Maintain temperature below 10°C during addition.
- Reflux: Once addition is complete, reflux the mixture for 2-3 hours to drive the reaction to completion (steric bulk requires thermal energy).
- Hydrolysis:
 - Cool to 0°C.
 - Quench carefully with saturated

solution (hydrolysis of magnesium alkoxides).
 - Note: The mixture will become thick; mechanical stirring is recommended.[7]
- Purification:
 - Extract with diethyl ether.

- Wash with water and brine.
- Drying: Dry over

, filter, and evaporate solvent.
- Crystallization: The crude product is often an oil. Crystallize by adding Pentane or Hexane.
- Purification: Recrystallize from Ethyl Acetate/Hexane.

QC Parameters

- NMR: Characteristic acetonide methyls (singlets at ~1.0 ppm) and aromatic protons (multiplet 7.2-7.6 ppm).
- Optical Rotation:

~ -65° (

).

Part 4: Comparative Analysis

The table below highlights why the starting materials cannot be interchanged for these ligands.

Feature	TADDOL Synthesis	DIOP Synthesis
Starting Backbone	L-Tartrate Ester	L-Threitol Ditosylate
Key Reaction	Grignard Addition (C-C Bond Formation)	Nucleophilic Displacement (C-P Bond Formation)
Functional Group	Tertiary Alcohol ()	Phosphine ()
Oxidation State	Carboxyl (Ester) Alcohol	Alcohol (Tosyl) Phosphine
Primary Application	Lewis Acid Catalysis (Ti, Al)	Hydrogenation (Rh, Ru)

Troubleshooting: "TADDOL-like" Analogues from Threitol?

If the user intends to make Phosphoramidite ligands using a TADDOL-like backbone but starting from Threitol:

- The ditosylate must be hydrolyzed to the diol (Threitol acetonide).
- However, this yields a primary diol. TADDOL ligands derive their enantioselectivity from the steric bulk of the aryl groups at the quaternary carbon.
- Conclusion: A primary diol from threitol cannot mimic the TADDOL pocket.

References

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